molecular formula C7H9NO3 B6234449 2-(4-ethyl-1,2-oxazol-3-yl)acetic acid CAS No. 1780991-11-8

2-(4-ethyl-1,2-oxazol-3-yl)acetic acid

Cat. No. B6234449
CAS RN: 1780991-11-8
M. Wt: 155.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-ethyl-1,2-oxazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 1780991-11-8 . It has a molecular weight of 155.15 . The IUPAC name for this compound is 2-(4-ethylisoxazol-3-yl)acetic acid . It is available in powder form .


Synthesis Analysis

The synthesis of oxazoline-based compounds, which include “2-(4-ethyl-1,2-oxazol-3-yl)acetic acid”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of “2-(4-ethyl-1,2-oxazol-3-yl)acetic acid” consists of a five-membered oxazole ring with one nitrogen and one oxygen atom in its backbone . The presence of an ethyl group at the 4th position and an acetic acid group attached to the 2nd position of the oxazole ring makes it a unique compound .


Physical And Chemical Properties Analysis

“2-(4-ethyl-1,2-oxazol-3-yl)acetic acid” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 155.15 .

Safety and Hazards

The safety information for “2-(4-ethyl-1,2-oxazol-3-yl)acetic acid” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “2-(4-ethyl-1,2-oxazol-3-yl)acetic acid” and similar oxazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . The synthesis of new oxazole derivatives and screening them for various biological activities could also be a promising area of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethyl-1,2-oxazol-3-yl)acetic acid involves the reaction of 4-ethyl-3-hydroxyoxazole with chloroacetic acid followed by hydrolysis of the resulting ester.", "Starting Materials": [ "4-ethyl-3-hydroxyoxazole", "Chloroacetic acid", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-ethyl-3-hydroxyoxazole in ethanol.", "Step 2: Add chloroacetic acid to the solution and stir at room temperature for 24 hours.", "Step 3: Add sodium hydroxide to the reaction mixture to neutralize the acid.", "Step 4: Extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in water and adjust the pH to 7-8 with sodium hydroxide.", "Step 8: Heat the solution at reflux for 2 hours.", "Step 9: Cool the solution and acidify with hydrochloric acid.", "Step 10: Collect the precipitated product by filtration and wash with water.", "Step 11: Dry the product under vacuum to obtain 2-(4-ethyl-1,2-oxazol-3-yl)acetic acid." ] }

CAS RN

1780991-11-8

Product Name

2-(4-ethyl-1,2-oxazol-3-yl)acetic acid

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.